REACTION_CXSMILES
|
CC(CC(C)(C)C)CC(O)=O.C1(CO)CCC(CO)CC1.[C:22]([O:34][CH3:35])(=[O:33])[C:23]1[CH:32]=[CH:31][C:26]([C:27]([O:29][CH3:30])=[O:28])=[CH:25][CH:24]=1>[Ru].O>[CH:26]1([C:27]([O:29][CH3:30])=[O:28])[CH2:25][CH2:24][CH:23]([C:22]([O:34][CH3:35])=[O:33])[CH2:32][CH2:31]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)OC)C=C1)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ru]
|
Name
|
|
Quantity
|
483.5 g
|
Type
|
reactant
|
Smiles
|
CC(CC(=O)O)CC(C)(C)C
|
Name
|
|
Quantity
|
216 g
|
Type
|
reactant
|
Smiles
|
C1(CCC(CC1)CO)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 1 L four-necked flask equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
produced
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC(CC1)C(=O)OC)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |